
VH-298
Übersicht
Beschreibung
VH298 ist ein potenter, zellpermeabler chemischer Nachweisstoff, der die Interaktion zwischen dem von-Hippel-Lindau-Protein (VHL) und dem Hypoxie-induzierbaren Faktor alpha (HIF-α) hemmt. Diese Hemmung löst eine hypoxische Reaktion aus, indem sie HIF-α stabilisiert, wodurch VH298 ein wertvolles Werkzeug für die Untersuchung hypoxiebedingter Pfade und Krankheiten ist .
Wissenschaftliche Forschungsanwendungen
Key Applications of VH-298
-
Cancer Research
- Hypoxia Mimetic : this compound has been utilized as a hypoxia mimetic in cancer studies, promoting HIF-dependent responses that are crucial for tumor growth and survival in hypoxic environments. In vitro experiments have demonstrated that this compound significantly increases HIF-1α and HIF-2α levels in cancer cell lines, leading to enhanced expression of glycolytic enzymes and other HIF-target genes .
- Tumor Microenvironment Studies : The compound has been used to study the tumor microenvironment's response to low oxygen levels, providing insights into how tumors adapt to hypoxia and the potential therapeutic targets for intervention .
-
Wound Healing
- Enhanced Healing : In preclinical models, this compound has shown promise in improving wound healing processes. Studies indicate that treatment with this compound activates HIF-1 signaling pathways, leading to increased vascularization and improved healing patterns in wound models . This suggests potential applications in regenerative medicine.
-
Pexophagy Activation
- Cellular Homeostasis : Recent findings suggest that this compound promotes pexophagy (the selective degradation of peroxisomes) through modulation of VHL-mediated HIF-α transcriptional activity. This application highlights this compound's role in maintaining cellular homeostasis and its potential use in metabolic disorders .
-
In Vivo Applications
- Animal Studies : this compound has been tested in mouse models, demonstrating its efficacy in triggering hypoxic responses similar to those observed under natural hypoxia conditions. This underscores its potential for therapeutic applications in conditions characterized by inadequate oxygen supply .
Data Tables
Case Studies
-
Case Study on Cancer Cell Lines :
- A study involving various cancer cell lines treated with this compound showed a significant increase in HIF-target gene expression compared to control groups. The results indicated that this compound effectively mimicked hypoxic conditions, promoting cellular adaptations typical of tumor environments.
-
Wound Healing Model :
- In a murine model of skin wounds, this compound treatment resulted in enhanced angiogenesis and accelerated closure rates compared to untreated controls. Histological analysis revealed increased capillary density and collagen deposition, suggesting improved healing dynamics attributed to HIF activation.
-
Pexophagy Research :
- Investigations into the role of this compound in pexophagy revealed that its administration led to increased transcriptional activity of genes involved in peroxisome degradation pathways. This finding points towards potential therapeutic avenues for metabolic diseases linked with dysfunctional pexophagy.
Wirkmechanismus
Target of Action
The primary target of VH-298 is the Von Hippel-Lindau (VHL) protein . VHL is an E3 ubiquitin ligase that plays a crucial role in cellular responses to hypoxia .
Mode of Action
This compound binds tightly to VHL, inhibiting the interaction between VHL and Hypoxia-inducible factor 1-alpha (HIF-1α) . This binding occurs downstream of HIF-1α hydroxylation by prolyl hydroxylase domain (PHD) enzymes . The inhibition of the VHL:HIF-α interaction leads to the stabilization of hydroxylated HIF-1α .
Biochemical Pathways
The inhibition of the VHL:HIF-α interaction by this compound affects the hypoxia-inducible factor (HIF) pathway . Under normal oxygen conditions, HIF-1α is hydroxylated by PHD enzymes, recognized by VHL, and subsequently degraded. When this compound inhibits the interaction between vhl and hif-1α, hif-1α accumulates in the cell .
Result of Action
The accumulation of HIF-1α in the cell due to the action of this compound leads to the induction of HIF-dependent transcription . This results in the upregulation of genes that are involved in various cellular processes, including angiogenesis, erythropoiesis, and glycolysis .
Biochemische Analyse
Biochemical Properties
VH-298 plays a crucial role in biochemical reactions by binding tightly to VHL, leading to the cellular accumulation of HIF1-α . This interaction with VHL is highly potent, with Kd values of 80-90 nM in in vitro binding assays . By selectively stabilizing hydroxylated HIF1-α, this compound induces HIF-dependent transcription .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by triggering the hypoxic response via the blockade of the VHL:HIF-α protein-protein interaction . This leads to the accumulation of hydroxylated HIF-α in human cell lines, including HeLa cancer cells and renal cell carcinoma 4 (RCC4) cells . This compound also increases mRNA levels of EPO by 2.5-fold in RCC4-HA-VHL .
Molecular Mechanism
The molecular mechanism of this compound involves its potent inhibition of the VHL:HIF-α interaction . This compound binds with the VHL complex very fast and dissociates slowly . This binding interaction leads to the stabilization of hydroxylated HIF1-α and the induction of HIF-dependent transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits concentration- and time-dependent effects . It induces the accumulation of hydroxylated HIF-α in a manner that is both concentration- and time-dependent
Metabolic Pathways
This compound is involved in the hypoxia-inducible factor (HIF) pathway . It interacts with the VHL protein, which is a part of the ubiquitin-proteasome system, a key component of cellular metabolism .
Transport and Distribution
This compound is cell permeable, allowing it to be transported and distributed within cells . The compound’s high permeability, measured to be 19.4 nm/s , enables it to reach its target, the VHL protein, effectively within the cell.
Subcellular Localization
Given its role as a VHL inhibitor, it is likely to be found in the cytosol where the VHL protein is located .
Vorbereitungsmethoden
Die Synthese von VH298 umfasst mehrere Schritte, beginnend mit der Herstellung wichtiger ZwischenprodukteDie Reaktionsbedingungen beinhalten oft die Verwendung organischer Lösungsmittel, Katalysatoren und spezifischer Temperatursteuerungen, um hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
VH298 unterliegt hauptsächlich Reaktionen, die seine Interaktion mit dem VHL-Protein beinhalten. Die Verbindung ist bekannt für ihre hohe Affinität und Spezifität gegenüber VHL, was zur Stabilisierung von HIF-α führt. Häufig verwendete Reagenzien bei der Synthese und Reaktion von VH298 sind organische Lösungsmittel, Katalysatoren und Schutzgruppen, um die Bildung der gewünschten chemischen Struktur zu erleichtern .
Vergleich Mit ähnlichen Verbindungen
VH298 wird oft mit anderen VHL-Inhibitoren wie VH032 und IOX2 verglichen. Während VH032 eine verwandte Verbindung mit ähnlichen inhibitorischen Eigenschaften ist, zeichnet sich VH298 durch seine höhere Potenz und Spezifität gegenüber VHL aus. IOX2 hingegen ist ein Breitband-Prolylhydroxylase-Domänenenzym-Inhibitor, der ebenfalls eine hypoxische Reaktion induziert, jedoch über einen anderen Mechanismus. Die einzigartige Fähigkeit von VH298, HIF-α selektiv zu stabilisieren, ohne breite Off-Target-Effekte, macht es zu einem wertvollen Werkzeug in der Hypoxieforschung .
Schlussfolgerung
VH298 ist ein hochpotenter und spezifischer Inhibitor der VHL-HIF-α-Interaktion, wodurch es zu einem wesentlichen Werkzeug in der hypoxiebedingten Forschung wird. Seine Anwendungen umfassen verschiedene Bereiche, darunter die Krebsforschung, Autophagie-Studien und die Entwicklung von PROTACs. Der einzigartige Wirkmechanismus und die hohe Spezifität der Verbindung heben sie von anderen ähnlichen Inhibitoren ab und unterstreichen ihre Bedeutung in der wissenschaftlichen Forschung.
Biologische Aktivität
VH-298 is a potent small-molecule inhibitor specifically targeting the von Hippel-Lindau (VHL) protein, which plays a crucial role in the regulation of hypoxia-inducible factors (HIFs). This compound has garnered attention for its unique mechanism of action and potential therapeutic applications, particularly in cancer and wound healing.
This compound functions primarily by inhibiting the interaction between VHL and HIF-α. Under normal conditions, VHL targets HIF-α for degradation in the presence of oxygen. However, this compound disrupts this interaction, leading to the stabilization of HIF-α proteins, which subsequently triggers a hypoxic response even in normoxic conditions. This mechanism is distinct from other HIF stabilizers that primarily act upstream by inhibiting prolyl hydroxylases (PHDs) that modify HIF-α .
Key Characteristics
- Affinity : this compound exhibits high affinity for VHL with a dissociation constant () of approximately 80-90 nM .
- Cell Permeability : The compound is cell-permeable, allowing it to exert its effects in various cellular environments .
- Selectivity : It selectively targets VHL as its major cellular target, minimizing off-target effects .
Upregulation of HIF Target Genes
Upon treatment with this compound, there is a significant increase in the levels of hydroxylated HIF-α and subsequent upregulation of HIF target genes at both mRNA and protein levels. This effect has been demonstrated across different cell lines and conditions .
Case Studies
-
Wound Healing in Diabetic Models
- Study Design : A rat model mimicking diabetes mellitus was used to assess the efficacy of this compound on wound healing.
- Findings : this compound treatment enhanced fibroblast functions and promoted angiogenesis. Specifically, it increased cell proliferation and the expression of key genes such as collagen type I alpha 1 (Col1-α1), vascular endothelial growth factor A (VEGF-A), and insulin-like growth factor 1 (IGF-1) in a dose-dependent manner .
- : The compound significantly improved wound healing patterns and vascularization, indicating its potential for therapeutic use in diabetic wounds.
-
In Vitro Studies
- Assays Conducted : Cell viability was assessed using the CCK-8 assay, which revealed that concentrations of 30 µM and 100 µM of this compound promoted cell proliferation, while lower (10 µM) and higher (200 µM) concentrations did not show significant effects .
- Mechanistic Insights : Co-immunoprecipitation experiments confirmed that this compound effectively disrupted the binding between HIF-1α and VHL, validating its role as a VHL inhibitor .
Data Summary
Feature | Details |
---|---|
Compound Name | This compound |
Target | VHL (E3 ubiquitin ligase) |
K_d | 80-90 nM |
Effects on HIF | Stabilizes HIF-α; upregulates target genes |
Applications | Cancer therapy; wound healing |
Eigenschaften
IUPAC Name |
(2S,4R)-1-[(2S)-2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O4S/c1-16-21(37-15-30-16)18-7-5-17(6-8-18)12-29-23(34)20-11-19(33)13-32(20)24(35)22(26(2,3)4)31-25(36)27(14-28)9-10-27/h5-8,15,19-20,22,33H,9-13H2,1-4H3,(H,29,34)(H,31,36)/t19-,20+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVQUNZCNAMROD-RZUBCFFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.